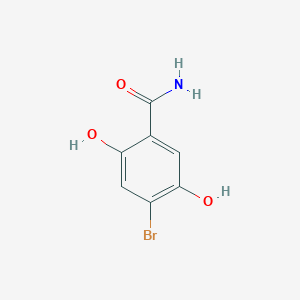

4-Bromo-2,5-dihydroxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87719-29-7 |

|---|---|

Molecular Formula |

C7H6BrNO3 |

Molecular Weight |

232.03 g/mol |

IUPAC Name |

4-bromo-2,5-dihydroxybenzamide |

InChI |

InChI=1S/C7H6BrNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2,10-11H,(H2,9,12) |

InChI Key |

UUBBUGAPKFRAAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2,5 Dihydroxybenzamide

Retrosynthetic Analysis for the Elaboration of 4-Bromo-2,5-dihydroxybenzamide

A retrosynthetic approach to this compound reveals several logical bond disconnections, leading to various synthetic strategies. youtube.com The primary disconnections involve the carbon-bromine bond and the amide bond, suggesting pathways that begin with either a dihydroxybenzamide precursor followed by bromination, or a brominated dihydroxybenzoic acid precursor followed by amidation. Another key strategy involves the manipulation of protecting groups on a more complex precursor.

Strategies Involving Regioselective Bromination of Dihydroxybenzamide Precursors

One of the most direct conceptual routes to this compound involves the regioselective bromination of a 2,5-dihydroxybenzamide (B1214205) precursor. The hydroxyl groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 2,5-dihydroxybenzamide, the positions ortho and para to the hydroxyl groups are C3, C4, and C6. The challenge lies in achieving selective bromination at the C4 position.

Several brominating agents can be employed, with the choice of reagent and reaction conditions being critical for controlling regioselectivity. Common reagents include elemental bromine in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS), which is often a milder and more selective brominating agent. The presence of the amide group also influences the electronic properties of the aromatic ring and can affect the outcome of the bromination reaction.

| Reagent | Conditions | Key Considerations |

| Bromine in Acetic Acid | Controlled temperature | Potential for over-bromination |

| N-Bromosuccinimide (NBS) | Catalytic acid or base | Generally milder and more selective |

Controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to minimize the formation of di- or poly-brominated byproducts.

Approaches via Amidation Reactions of Brominated Dihydroxybenzoic Acid Scaffolds

An alternative and often more controlled approach begins with a pre-functionalized aromatic ring, specifically 4-bromo-2,5-dihydroxybenzoic acid. This strategy isolates the challenges of regioselective bromination to the synthesis of the benzoic acid precursor. Once the brominated carboxylic acid is obtained, the final step is the formation of the amide bond.

The amidation of a carboxylic acid can be achieved through several well-established methods. A common two-step procedure involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia (B1221849).

Step 1: Acyl Chloride Formation The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride.

Step 2: Ammonolysis The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide.

Alternatively, direct coupling methods can be employed, using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an ammonia source.

Explorations into Selective Demethylation or Hydroxylation of Related Precursors

A more intricate strategy involves the use of precursors where the hydroxyl groups are protected, most commonly as methyl ethers (dimethoxy analogs). This approach can be advantageous if the starting materials are more readily available or if the protecting groups facilitate other transformations. The synthesis would proceed by first constructing the 4-bromo-2,5-dimethoxybenzamide scaffold, followed by a final deprotection step to reveal the dihydroxy product.

The key transformation in this route is the selective demethylation of the methoxy (B1213986) groups. Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers. google.com The reaction is typically carried out in an aprotic solvent at low temperatures. google.com Other reagents, such as sodium cyanide in an aprotic solvent or sodium ethyl thiolate, can also be used for demethylation. google.com

This strategy is particularly relevant in the context of metabolic studies of related compounds, where demethylation is a known biotransformation pathway. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) involves oxidative deamination and demethylation, leading to various hydroxylated and carboxylated metabolites. nih.govnih.gov

Development of Novel Synthetic Routes and Advanced Intermediates

Research into the synthesis of this compound and its analogues has led to the development of advanced synthetic intermediates and novel routes. For example, multi-step syntheses starting from simpler, commercially available chemicals allow for greater control and flexibility.

One potential route could start with the bromination of a suitable phenol, followed by a series of functional group interconversions to introduce the carboxylic acid and amide functionalities. For instance, the synthesis could begin with the bromination of 2,5-dimethoxytoluene, followed by oxidation of the methyl group to a carboxylic acid, amidation, and finally demethylation.

The development of new catalytic systems and reaction conditions continues to improve the efficiency and selectivity of key steps like bromination and amidation. For example, the use of catalysts in bromination reactions can enhance regioselectivity and allow for milder reaction conditions. nih.gov

Derivatization Strategies for this compound Analogues

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of analogues. Derivatization can be targeted at the amide nitrogen, the hydroxyl groups, or by replacing the bromine atom via cross-coupling reactions.

N-Substitution Reactions at the Amide Moiety for Structure-Activity Relationship Exploration

One of the most common derivatization strategies for exploring structure-activity relationships (SAR) is the introduction of various substituents on the amide nitrogen. This can be achieved by modifying the amidation step, using a primary or secondary amine instead of ammonia.

The synthesis of N-substituted analogues of this compound would typically follow the amidation route starting from 4-bromo-2,5-dihydroxybenzoic acid or its protected form. The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.

This approach has been successfully used in the synthesis of other bioactive benzamides and salicylanilides. nih.gov For example, the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides involved the direct amidation of a protected pyrazol-amine. researchgate.net The exploration of different N-substituents can significantly impact the biological activity of the resulting compounds by altering their steric and electronic properties, as well as their ability to form hydrogen bonds. nih.gov

| Amine | Coupling Reagent | Product |

| Alkylamine | DCC/HOBt | N-alkyl-4-bromo-2,5-dihydroxybenzamide |

| Arylamine | HATU | N-aryl-4-bromo-2,5-dihydroxybenzamide |

| Heterocyclic amine | T3P | N-heterocyclyl-4-bromo-2,5-dihydroxybenzamide |

The systematic variation of the N-substituent allows for a detailed exploration of the SAR, providing valuable insights for the design of new compounds with improved properties.

O-Alkylation or O-Acylation Reactions of the Hydroxyl Groups

The phenolic hydroxyl groups at the C2 and C5 positions of this compound are primary sites for derivatization through O-alkylation and O-acylation reactions. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for serving as protecting groups during multi-step syntheses.

O-Alkylation: The conversion of the hydroxyl groups to ether functionalities is a common strategy. This is typically achieved by reacting the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a suitable base like potassium carbonate or sodium hydride. The base deprotonates the phenolic hydroxyls, forming more nucleophilic phenoxide ions that subsequently attack the alkylating agent. An example of a closely related structure, 4-bromo-2,5-dimethoxybenzaldehyde, demonstrates the feasibility of methylating these positions on the benzene (B151609) ring. sigmaaldrich.com

O-Acylation: The hydroxyl groups can also be converted into ester groups. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base catalyst. For instance, acetylation of the hydroxyl groups can be performed using acetic anhydride. Such modifications can serve as a prodrug strategy, where the acetylated form may exhibit improved cell permeability, with subsequent deacetylation in vivo to release the active hydroxyl compound. nih.gov In studies of related salicylanilides, acetylation of the 2-position hydroxyl group was tolerated and found to diminish cytotoxicity, likely due to deacetylation occurring within the target organism but not in cytotoxicity assays. nih.gov

The selective modification of one hydroxyl group over the other can be challenging and may require the use of protecting group strategies or carefully controlled reaction conditions, exploiting the differential acidity and steric hindrance of the two -OH groups.

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Transformation | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| O-Methylation | Dimethyl sulfate, Base (e.g., K₂CO₃) | Dimethoxy derivative (e.g., 4-Bromo-2,5-dimethoxybenzamide) | Modulates lipophilicity and electronic properties; can improve metabolic stability. sigmaaldrich.com |

| O-Acetylation | Acetic Anhydride, Base (e.g., Pyridine) | Diacetoxy derivative (e.g., 4-Bromo-2,5-diacetoxybenzamide) | Can act as a prodrug strategy to enhance bioavailability. nih.gov |

Ring System Modifications and Substituent Pattern Variations

Altering the core aromatic ring or varying the existing substituent pattern of this compound are advanced strategies to develop new chemical entities with potentially novel biological activities. These modifications can lead to the formation of fused heterocyclic systems or fine-tune the molecule's interaction with biological targets.

Ring System Modifications: The benzamide (B126) scaffold can serve as a precursor for the synthesis of more complex, fused ring systems. Through intramolecular cyclization reactions, it is possible to construct bicyclic or polycyclic structures. For example, derivatives of bromo-phenylamines can undergo cyclization to form fused heteroaryl rings like benzopyrazoles. google.com Similarly, related intermediates have been used in the synthesis of complex natural products, such as the indolo[2,3-b]quinolone core of perophoramidine, highlighting the potential for the this compound core to be elaborated into more complex heterocyclic frameworks. mdpi.com

Substituent Pattern Variations: The specific arrangement and nature of the substituents on the phenyl ring are critical for biological activity. Structure-activity relationship (SAR) studies on analogous compounds, such as salicylanilides, provide valuable insights:

Hydroxyl Groups: The presence of a free phenolic hydroxyl group is often essential for the biological activity of this class of compounds. In many related series, removal or replacement of the hydroxyl group at the 2-position completely abolishes activity. nih.govnih.gov

Halogen Substituent: The position and identity of the halogen atom significantly influence potency and pharmacokinetic properties.

In related antitubercular salicylanilides, replacing a 5-chloro substituent with fluorine, bromine, or iodine resulted in only minor changes in potency. nih.gov

Structure-activity relationship studies on niclosamide (B1684120) analogs for antiviral applications found that a 5-bromo substitution in the salicylic (B10762653) acid region retained potency while offering improved drug-like properties, such as better solubility and metabolic stability, compared to the chlorinated parent compound. nih.gov

Electron-Withdrawing Groups: The bromine atom acts as an electron-withdrawing group, which can enhance interactions with enzymatic targets. The electronic properties imparted by substituents are often a key driver of the structure-activity relationship in this chemical class. nih.gov

These variations allow for the systematic optimization of the this compound scaffold to enhance desired properties.

Table 2: Analysis of Substituent Pattern Variations in Analogous Bromo-Hydroxybenzamide Systems

| Variation | Example Compound Class | Observation | Reference |

|---|---|---|---|

| Removal of 2-OH | Salicylanilides | Complete loss of biological activity. | nih.gov |

| Halogen replacement (Cl vs. Br) | Niclosamide Analogs | 5-Bromo substitution retained antiviral potency and improved ADME properties. | nih.gov |

| Positional Isomers | Salicylanilides | Moving the position of electron-withdrawing groups significantly impacts potency. | nih.gov |

| Acylation of 2-OH | Salicylanilides | Tolerated modification, potentially acting as a prodrug approach. | nih.gov |

Exploration of Biological Activities and Molecular Mechanisms of 4 Bromo 2,5 Dihydroxybenzamide

Investigations into Enzyme Inhibition and Modulation

The ability of 4-Bromo-2,5-dihydroxybenzamide and its derivatives to inhibit or modulate the activity of several key enzymes has been a significant area of research. These enzymes play crucial roles in various physiological and pathological processes.

Evaluation of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitory Activity

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.govnih.gov The inhibition of mPGES-1 is a therapeutic strategy to reduce inflammation without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.govnih.gov

Research into benzamide (B126) derivatives has identified their potential as mPGES-1 inhibitors. While direct studies on this compound are limited, related structures have shown significant inhibitory activity. For instance, a screening of a library of compounds identified a hit that inhibited mPGES-1 with an IC50 of 17.4 µM, which was subsequently optimized to yield inhibitors with nanomolar potency. researchgate.net The development of potent and selective mPGES-1 inhibitors is an active area of research, with several compounds advancing to clinical trials for conditions like osteoarthritis pain. researchgate.net The general class of benzamides has been explored for mPGES-1 inhibition, suggesting the potential of this compound as a scaffold for designing novel anti-inflammatory agents. researchgate.net

Assessment of Histone Deacetylase (HDAC) Inhibitory Potential

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov HDACs are categorized into four classes, with classes I, II, and IV being zinc-dependent enzymes. nih.govmdpi.com

Studies have shown that certain benzamide derivatives possess HDAC inhibitory activity. nih.gov The inhibitory potential is influenced by the structural features of the molecule. nih.gov For instance, research on novel benzamide-based derivatives indicated that compounds with an amino group at a specific position and a shorter molecular length were potent HDAC inhibitors. nih.gov While specific data on this compound as an HDAC inhibitor is not detailed in the provided results, the broader class of benzamides has been a focus of HDAC inhibitor design. nih.govmdpi.com

Studies on Fibroblast Growth Factor Receptor (FGFR) Modulation

Fibroblast growth factor receptors (FGFRs) are a family of tyrosine kinases that, when constitutively activated through genetic alterations, can drive tumor growth. nih.gov Selective FGFR inhibitors are therefore being developed as targeted cancer therapies. nih.gov

A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives revealed their potential as novel FGFR1 inhibitors for non-small cell lung cancer. nih.gov One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against several non-small cell lung cancer cell lines with FGFR1 amplification, with IC50 values in the low micromolar range. nih.gov This suggests that the 4-bromobenzamide (B181206) scaffold can be effectively utilized to develop FGFR inhibitors.

Exploration of Other Relevant Enzymatic Targets (e.g., Alkaline Phosphatases, Ecto-5′-Nucleotidases, Carbonic Anhydrase)

Alkaline Phosphatases (APs): These are ubiquitous enzymes involved in processes like bone mineralization. nih.gov Benzamide derivatives have been screened for their inhibitory potential against various human alkaline phosphatase isozymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), placental (h-PLAP), and germ cell (h-GCAP) types. researchgate.net

Ecto-5′-Nucleotidases (e5-NT): This enzyme, also known as CD73, hydrolyzes extracellular AMP to adenosine, playing a role in purinergic signaling. nih.gov Studies have shown that some benzamide derivatives inhibit ecto-5′-nucleotidases to a greater extent than alkaline phosphatases. researchgate.net

Carbonic Anhydrase (CA): CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Their inhibitors have various clinical applications. nih.gov While direct inhibition by this compound is not specified, the general class of sulfonamide-containing benzamides has been investigated as CA inhibitors. nih.gov

Analysis of Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant potential of chemical compounds is their ability to neutralize harmful free radicals, which are implicated in various diseases.

In Vitro Assays for Characterizing Antioxidant Capacity (e.g., DPPH, ABTS, FRAP)

Several in vitro assays are commonly used to evaluate the antioxidant capacity of compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. koreascience.krnih.govdergipark.org.tr

Studies on phenolic compounds, including bromophenols, have demonstrated their antioxidant activities. koreascience.krnih.gov The DPPH assay, for instance, measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. koreascience.krresearchgate.net The presence of hydroxyl groups on the aromatic ring is generally considered important for free radical scavenging activity. nih.gov

Research on new Schiff base derivatives of 4-bromophenol (B116583) showed that while they had no radical scavenging activity in the DPPH assay, one of the compounds exhibited effective ferric reducing power in the FRAP assay. dergipark.org.tr This indicates that different antioxidant mechanisms may be at play. The FRAP assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. dergipark.org.tr

Table 1: Investigated Enzymatic Targets of this compound and its Derivatives

| Enzyme Target | Biological Role | Key Findings for Benzamide Derivatives |

|---|---|---|

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation (PGE2 production) | Potential as a scaffold for novel anti-inflammatory agents. researchgate.net |

| Histone Deacetylases (HDACs) | Gene expression regulation | Certain structural features lead to potent HDAC inhibition. nih.gov |

| Fibroblast Growth Factor Receptor (FGFR) | Cell growth and proliferation | Derivatives show promise as FGFR1 inhibitors for cancer therapy. nih.gov |

| Alkaline Phosphatases (APs) | Bone mineralization | Moderate inhibitory potential observed. researchgate.net |

| Ecto-5′-Nucleotidases (e5-NT) | Purinergic signaling | Some derivatives show more potent inhibition than against APs. researchgate.net |

| Carbonic Anhydrase (CA) | pH regulation, CO2 transport | Sulfonamide-containing benzamides are investigated as inhibitors. nih.gov |

Table 2: In Vitro Antioxidant Activity of Related Phenolic Compounds

| Assay | Principle | General Findings for Phenolic/Bromophenol Compounds |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Radical scavenging | Hydroxyl groups are crucial for activity. nih.gov Some derivatives show no activity. dergipark.org.tr |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Radical cation decolorization | Considered a reliable method for assessing antioxidant capacity. researchgate.net |

| FRAP (Ferric Reducing Antioxidant Power) | Reduction of Fe³⁺ to Fe²⁺ | Some bromophenol derivatives show significant ferric reducing power. dergipark.org.tr |

Mechanistic Studies of Radical Scavenging Activity and Reactive Oxygen Species (ROS) Quenching

The antioxidant potential of phenolic compounds is intrinsically linked to their ability to scavenge free radicals and quench reactive oxygen species (ROS). While direct mechanistic studies on this compound are not extensively detailed in the available literature, the activities of structurally similar compounds, particularly the natural bromophenol 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provide significant insight. Bromophenols derived from marine sources are recognized for their potent radical scavenging activity against ROS researchgate.net.

The fundamental mechanisms by which antioxidants like this compound are presumed to act involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mdpi.comnih.gov. In these processes, the antioxidant molecule donates a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity mdpi.comnih.gov. The presence of hydroxyl (-OH) groups on the aromatic ring is critical for this function. Studies on BDB have demonstrated its capacity to scavenge various radicals, including DPPH, hydroxyl, and alkyl radicals koreascience.kr. This activity translates to significant cellular protection; BDB inhibits the production of ROS in cells exposed to oxidative stressors like hydrogen peroxide (H₂O₂) and particulate matter (PM2.5) koreascience.krmdpi.com. By neutralizing these reactive species, the compound prevents downstream damage, such as lipid peroxidation, which is a key process in cell injury koreascience.krmdpi.com. The hydroquinone (B1673460) structure within this compound, featuring hydroxyl groups at positions 2 and 5, is particularly effective at donating electrons, enhancing its antioxidant properties mdpi.com.

Table 1: Reported Antioxidant and ROS-Quenching Activities of the Related Compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

| Activity | Experimental Model | Key Findings | Reference(s) |

|---|---|---|---|

| Radical Scavenging | DPPH, hydroxyl, and alkyl radical assays | BDB exhibited direct scavenging activity against multiple radical types. | koreascience.kr |

| ROS Reduction | H₂O₂-stimulated Vero cells | BDB inhibited the intracellular production of ROS. | koreascience.kr |

| ROS Reduction | PM2.5-stimulated HaCaT keratinocytes | BDB pretreatment significantly alleviated the generation of cellular ROS. | mdpi.com |

| Lipid Peroxidation Inhibition | H₂O₂-stimulated Vero cells | BDB inhibited H₂O₂-induced lipid peroxidation. | koreascience.kr |

| Mitochondrial Protection | Oxygen-glucose deprivation (OGD) in cardiomyocytes | BDB attenuated OGD-induced mitochondrial oxidative stress and dysfunction. | frontiersin.org |

Role of Hydroxyl Groups in Electron/Proton Transfer Mechanisms and Potential for Metal Chelation

The biological activity of this compound is profoundly influenced by its two hydroxyl groups. These functional groups are central to its antioxidant capacity through electron and proton transfer and also confer the ability to chelate metal ions.

Electron/Proton Transfer: The antioxidant action of phenolic compounds is predicated on the ability of the hydroxyl groups to donate a hydrogen atom (proton and electron) to a free radical mdpi.com. The resulting phenoxyl radical is significantly more stable than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring mdpi.com. In dihydroxy-substituted compounds like this compound, this effect is enhanced. The presence of two hydroxyl groups lowers the bond dissociation energy of the O-H bond, making the hydrogen atom transfer more favorable mdpi.com. Theoretical studies on dihydroxybenzenes confirm that the oxygen atoms of the hydroxyl groups are the primary sites for antioxidant activity and readily donate electrons mdpi.comresearchgate.net. The oxidation of the hydroxyl groups can lead to the formation of a more stable quinone structure, completing the scavenging cycle.

Metal Chelation: The arrangement of hydroxyl groups, particularly when they are in an ortho position (a catechol moiety), creates an effective binding site for metal ions researchgate.net. While this compound has a hydroquinone, not a catechol, structure, the presence of multiple hydroxyl and amide functional groups still provides potential for metal chelation . The chelation of redox-active metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is a crucial antioxidant mechanism. These metals can participate in the Fenton reaction, generating highly reactive hydroxyl radicals from hydrogen peroxide. By sequestering these metal ions, compounds like this compound can prevent the formation of these damaging radicals nih.gov. Studies on other polyhydroxylated aromatic compounds have demonstrated their ability to form stable complexes with various metal ions, supporting this potential mechanism of action .

Delineation of Anti-inflammatory Pathways and Molecular Targets

The anti-inflammatory properties of brominated dihydroxy-aromatic compounds have been investigated through various molecular and cellular studies. Research on 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) provides a compelling model for the potential mechanisms of this compound. BDB has been shown to possess significant anti-inflammatory and immunomodulatory effects, alleviating inflammatory responses in both cellular and animal models nih.govmdpi.comnih.gov. These effects are achieved by targeting key inflammatory mediators and intracellular signaling cascades.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Interleukin-6)

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Studies have shown that BDB can effectively suppress the production of these molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, BDB was found to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in a dose-dependent manner nih.govnih.gov. Similarly, in a model using TNF-α/IFN-γ-stimulated human keratinocytes (HaCaT cells), BDB treatment downregulated the expression of multiple inflammatory cytokines, including IL-6, IL-8, and TNF-α itself mdpi.com. Other related benzamide structures, such as phenylbenzohydrazides, have also been reported to inhibit the production of nitric oxide (NO) in addition to IL-6 and TNF-α mdpi.com. This ability to broadly suppress key mediators underscores the compound's potential to control inflammatory responses.

Table 2: Inhibitory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) on Pro-inflammatory Cytokine Production

| Mediator | Cellular Model | Stimulant | Key Finding | Reference(s) |

|---|---|---|---|---|

| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | LPS | BDB (12.5-100 μM) suppressed IL-6 production in a dose-dependent manner. | nih.govnih.gov |

| IL-6, IL-8, TNF-α | HaCaT Keratinocytes | TNF-α/IFN-γ | BDB dose-dependently decreased the production of these inflammatory cytokines. | mdpi.com |

| Chemokines (TARC, MDC, RANTES) | HaCaT Keratinocytes | TNF-α/IFN-γ | BDB downregulated the expression of these chemokines, which are involved in immune cell recruitment. | mdpi.com |

Investigation of Signaling Pathway Inhibition (e.g., MAPK, NF-κB, STAT1 activation)

The production of inflammatory mediators is controlled by complex intracellular signaling pathways. Research has revealed that BDB exerts its anti-inflammatory effects by intervening in these critical cascades. Two major pathways implicated are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

In LPS-stimulated macrophages, BDB was shown to have a direct inhibitory effect on the phosphorylation of both NF-κB and Signal Transducer and Activator of Transcription 1 (STAT1) nih.govnih.gov. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes nih.gov. By preventing its phosphorylation, BDB blocks this downstream signaling. Likewise, studies in TNF-α/IFN-γ-stimulated keratinocytes confirmed that BDB modulates both the MAPK and NF-κB signaling pathways to reduce the expression of inflammatory cytokines and chemokines mdpi.com. Further investigation has also implicated the Akt signaling pathway, which was activated by BDB and contributed to its protective effects against ischemia-reperfusion injury, a condition with a strong inflammatory component frontiersin.org.

Use of Cellular Models for Elucidating Anti-inflammatory Responses (e.g., LPS-stimulated macrophages or microglial cells)

The anti-inflammatory activities of BDB have been characterized using well-established in vitro cellular models that mimic aspects of the human inflammatory response.

LPS-stimulated Macrophages: Murine macrophage cell lines, such as RAW 264.7, are widely used to study inflammation. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells produce a robust inflammatory response, including the release of NO and cytokines like IL-6 and TNF-α nih.govnih.gov. These models have been instrumental in demonstrating that BDB can suppress IL-6 production and inhibit the activation of the NF-κB and STAT1 signaling pathways nih.govnih.gov.

Stimulated Keratinocytes: Human keratinocyte cell lines, like HaCaT, are used to model inflammatory skin conditions mdpi.com. Stimulation with a combination of TNF-α and IFN-γ induces an inflammatory phenotype characterized by the production of various cytokines and chemokines. This model was used to show that BDB could downregulate these inflammatory mediators by modulating the MAPK and NF-κB pathways, as well as protect skin barrier function mdpi.com.

Other Models: The protective effects of BDB against oxidative stress-induced apoptosis, an event linked to inflammation, have been studied in H₂O₂-stimulated Vero cells and in a zebrafish embryo model, where it was shown to inhibit ROS generation and NF-κB activation koreascience.kr.

Other Prospective Biologically Relevant Activities

Beyond its antioxidant and anti-inflammatory properties, the chemical scaffold of this compound suggests potential for other therapeutic applications, as supported by studies on related benzamide and bromophenol compounds.

Antiviral Activity: Natural bromophenols, including BDB, have been reported to possess antiviral effects nih.gov. Furthermore, other synthetic benzamide derivatives have been identified with potent anti-HIV-1 activity, capable of inhibiting viral replication by impairing reverse transcription and nuclear import of viral cDNA nih.gov. Studies on N-phenyl benzamides also showed they could inhibit Coxsackie virus A9, an enterovirus, by binding to the viral capsid mdpi.com.

Enzyme Inhibition: Polyhydroxylated benzamide derivatives have been explored as inhibitors of various enzymes. For instance, certain adamantyl benzamide derivatives with a catechol (3,4-dihydroxyphenyl) moiety showed good inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production researchgate.net. This suggests potential applications in dermatology for hyperpigmentation disorders. Additionally, various 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease nih.gov.

Anticancer Activity: The anti-proliferative potential of this class of compounds is an active area of research. BDB itself has been reported to have anti-cancer activities frontiersin.org. More broadly, benzamide conjugates are being designed and evaluated as inhibitors of key targets in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a protein involved in tumor angiogenesis tandfonline.com.

Anticancer Activity in Select In Vitro Cellular Models

The chemical scaffold of this compound has been a subject of interest in oncology research, with studies exploring its potential as an anticancer agent. Preliminary investigations suggest that the compound and its structural analogs may inhibit the proliferation of various cancer cell lines. The presence of the bromine atom and hydroxyl groups on the benzamide structure is thought to be crucial for its biological activity.

Research into related brominated and hydroxylated benzamide derivatives has provided insights into their potential mechanisms of action. For instance, the dual hydroxyl groups may be capable of chelating metal ions within critical enzymes like kinases or topoisomerases, thereby disrupting their catalytic functions essential for cancer cell survival. Furthermore, the electron-withdrawing effects of the bromine atom can enhance the molecule's interaction with enzymatic targets.

While direct in vitro data for this compound is limited in the provided search results, studies on structurally similar compounds offer valuable context. For example, a related compound, 5-Bromo-2-hydroxy-N-methylbenzamide, has been investigated for its potential to inhibit tumor cell proliferation. Another related molecule, 4-Bromo-2-hydroxybenzoic acid, has also been noted for its anticancer properties and its ability to inhibit the production of components necessary for cancer cell proliferation. biosynth.com

The following table summarizes the in vitro anticancer activity of various related brominated compounds against different human cancer cell lines. It is important to note that these are not direct results for this compound but for structurally related molecules, providing an insight into the potential of this class of compounds.

Potential Antimicrobial or Antifungal Properties (e.g., against Mycobacterium tuberculosis)

The benzamide class of compounds, including brominated derivatives, has demonstrated notable antimicrobial and antifungal activities. Specifically, early research into brominated benzamides highlighted their potential as antitubercular agents. For instance, 5-bromosalicylhydroxamic acid was shown to be effective against Mycobacterium tuberculosis strains, including those resistant to isoniazid.

While direct studies on this compound against Mycobacterium tuberculosis were not found in the search results, the broader class of salicylanilides, which share structural similarities, has been a focus of antitubercular research. nih.gov A high-throughput screening identified a salicylanilide (B1680751) derivative as a lead compound against M. tuberculosis. nih.gov The structure-activity relationship studies in this class revealed that a free phenolic hydroxyl group is essential for their antimycobacterial activity. nih.gov

Furthermore, research on 4-Bromo-2-hydroxybenzoic acid has indicated its potential antimycobacterial activity against Mycobacterium tuberculosis. biosynth.com Derivatives of benzamides have also shown inhibitory effects against various bacterial strains, such as Bacillus subtilis, and some fungi.

The following table provides a summary of the antimicrobial and antifungal potential of compounds related to this compound.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Bromo 2,5 Dihydroxybenzamide Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential molecular features necessary for a compound to exert a specific biological effect. For benzamide (B126) derivatives targeting enzymes such as PARP, the pharmacophore typically consists of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, all precisely arranged in three-dimensional space. medsci.org

The core benzamide moiety is a critical component of the pharmacophore. The amide group (C=O and N-H) serves as a key interaction point, often forming hydrogen bonds with amino acid residues in the active site of the target protein. Specifically, in PARP-1 inhibitors, the benzamide structure mimics the nicotinamide (B372718) portion of the NAD+ substrate, enabling it to bind effectively to the enzyme's catalytic pocket. researchgate.netnih.gov

The pharmacophoric elements for the 4-bromo-2,5-dihydroxybenzamide scaffold can be summarized as:

A Hydrogen-Bonding Region: Provided by the primary amide, which interacts with key residues in the target's binding site.

An Aromatic Ring System: The benzene (B151609) ring provides a scaffold and can engage in pi-stacking or hydrophobic interactions.

Specific Substitution Pattern: The hydroxyl and bromine atoms are not merely decorative but are crucial pharmacophoric features that fine-tune electronic properties and direct binding interactions.

Studies on related benzamide derivatives have demonstrated that these features are essential for potent inhibitory activity against targets like PARP-1, which is crucial in DNA repair pathways. nih.govresearchgate.net

Impact of Amide Linkage Modifications on Biological Activity Profiles

The amide linkage in benzamide derivatives is a cornerstone of their biological activity, and modifications to this group can have profound effects. Research on analogous structures, such as salicylanilides, reveals a low tolerance for alterations in this region. nih.gov

Key findings on amide linkage modifications include:

Amine and Ester Bioisosteres: Replacing the amide with a corresponding amine or an ester linkage typically results in a complete loss of biological activity. nih.gov

Reversed Amide: Inverting the amide linkage (reversing the C=O and N-H positions) also leads to inactive compounds, highlighting the specific directional hydrogen bonding required for interaction with the target. nih.gov

Thioamide Substitution: The replacement of the amide oxygen with sulfur to form a thioamide has, in some cases, resulted in slightly improved activity. nih.gov

Sulfonamide Linkage: Substituting the amide with a sulfonamide linkage has been shown to abolish activity completely. nih.gov

These findings underscore the critical role of the amide's electronic and hydrogen-bonding properties. Any modification that significantly alters the bond's geometry, polarity, or hydrogen-bonding capacity is likely to disrupt the precise interactions required for potent biological activity.

Significance of Hydroxyl and Bromine Substituent Positions on Molecular Interactions and Potency

The positions of the hydroxyl (-OH) and bromine (-Br) groups on the benzamide ring are critical determinants of a derivative's potency and its interactions with molecular targets.

Hydroxyl Groups: The phenolic hydroxyl groups, particularly the one at the 2-position (ortho to the amide), are often essential for activity. nih.gov This hydroxyl group can form a crucial intramolecular hydrogen bond with the amide oxygen, which helps to lock the conformation of the molecule into a planar arrangement favored for binding. It can also act as a hydrogen bond donor, interacting directly with residues in the enzyme's active site. nih.gov SAR studies on related salicylanilides have shown that removing the 2-hydroxy substituent completely abolishes activity. nih.gov Shifting the hydroxyl group to other positions, such as the para-position, can also lead to a loss of activity. nih.gov

Bromine Substituent: The bromine atom at the 4-position (para to the amide) significantly influences the molecule's electronic properties and binding affinity. Key effects include:

Electron-Withdrawing Effect: Bromine acts as an electron-withdrawing group through induction, which can increase the acidity of the phenolic hydroxyls and the amide proton. This enhanced acidity can favor deprotonation under physiological conditions, potentially strengthening anion-mediated binding to the target.

Hydrophobic and Halogen Bonding: The bromine atom can participate in favorable hydrophobic or halogen-bonding interactions within the binding pocket of the target protein, further anchoring the ligand.

Metabolic Stability: The presence of a halogen can block sites of metabolism, improving the compound's metabolic stability.

Studies on related compounds show that substitution at the 5-position of the salicylic (B10762653) ring with halogens like fluorine, bromine, or iodine is well-tolerated and results in only minor changes in potency, suggesting a general requirement for a weak electron-withdrawing group at this position. nih.govnih.gov

The specific 4-bromo-2,5-dihydroxy arrangement is therefore a highly optimized pattern that balances conformational rigidity, hydrogen bonding capability, and electronic properties to achieve high potency.

Rational Design of this compound Analogues for Optimized Efficacy or Selectivity

Rational drug design leverages SAR data and computational methods to create new analogues with improved properties. nih.gov For this compound derivatives, the goal is often to enhance potency (lower IC50 values) or improve selectivity for a specific target, such as a particular PARP isoform or another enzyme. researchgate.net

Design strategies often involve:

Structure-Based Design: Using crystal structures of the target protein, chemists can visualize how the ligand binds. nih.gov This allows for the design of new analogues that make additional favorable contacts or better occupy specific pockets. For instance, molecular docking studies help rationalize the binding modes of benzamide derivatives in the PARP-1 active site and guide the synthesis of more potent inhibitors. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: The core benzamide scaffold can be replaced with other heterocyclic systems that maintain the key pharmacophoric features. Different groups can be explored at the "other end" of the molecule, attached to the amide nitrogen, to probe for new interactions and improve properties.

Fine-Tuning Substituents: Based on SAR, the bromine atom could be replaced with other halogens or small electron-withdrawing groups to optimize interactions. The hydroxyl groups might be methylated or otherwise modified to explore their precise role, although this often leads to a loss of activity. nih.gov

An example of rational design can be seen in the development of novel urea-based benzamide derivatives as PARP-1 inhibitors, where structural optimization led to compounds with nanomolar inhibitory activity. nih.govresearchgate.net The table below shows data for rationally designed benzamide derivatives, illustrating how structural modifications impact their inhibitory activity against the PARP-1 enzyme and proliferation of HCT116 cancer cells.

| Compound | Modification from Parent Scaffold | PARP-1 IC50 (nM) | HCT116 IC50 (µM) |

|---|---|---|---|

| Compound 13f | Benzamidophenyl scaffold modification | 0.25 | 0.30 |

| Compound 23f | Urea-based linkage modification | 5.17 | 7.87 |

| Compound 27f | Urea-based linkage modification | 6.06 | 8.93 |

These efforts demonstrate that a deep understanding of the SAR for the this compound scaffold enables the rational design of new chemical entities with potentially superior therapeutic profiles. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 4 Bromo 2,5 Dihydroxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure, molecular geometry, and reactivity of compounds. researchgate.net DFT calculations for 4-Bromo-2,5-dihydroxybenzamide would involve optimizing its three-dimensional structure to find the most stable conformation (lowest energy state). From this optimized structure, a wealth of information can be derived.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For brominated aromatic compounds, the electron-withdrawing nature of the bromine atom and the electron-donating effects of the hydroxyl groups significantly influence these frontier orbitals.

Time-Dependent DFT (TD-DFT) is an extension used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. aps.orgnih.gov These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net TD-DFT calculations can elucidate how the electronic structure influences the photophysical properties of the molecule. nih.gov

Table 1: Predicted Electronic Properties from DFT Calculations for a Representative Benzamide (B126) Derivative (Note: This table is illustrative, showing typical parameters derived from DFT analysis for related compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures molecular polarity |

| First Excitation Energy (TD-DFT) | 3.9 eV | Corresponds to major UV-Vis absorption peak |

Molecular Docking Simulations with Putative Biological Targets for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for predicting the binding affinity and mode of interaction, providing a rationale for a compound's potential biological activity. uni.lu For this compound, docking studies would be performed against putative biological targets. For instance, given that many benzamides exhibit anticancer or antimicrobial properties, potential targets could include enzymes like histone deacetylases (HDACs), protein tyrosine phosphatase 1B (PTP1B), or bacterial enzymes. researchgate.net

The docking process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding free energy, with more negative scores indicating stronger predicted binding. The analysis of the docked pose reveals key interactions, such as hydrogen bonds formed by the hydroxyl and amide groups and potential halogen bonds involving the bromine atom. These interactions are critical for stabilizing the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results of a Benzamide Ligand with a Putative Protein Target (Note: This table represents typical output from a molecular docking simulation. The target and scores are for illustrative purposes.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.2 | Arg47, Asp48, Tyr46 | Hydrogen bonds with amide and hydroxyl groups |

| Histone Deacetylase (HDAC) | -7.5 | His142, His143, Gly151 | Metal chelation by hydroxyl groups, H-bond with amide |

| Myeloperoxidase | -9.1 | Arg239, Gln91 | Halogen bond with bromine, H-bonds with hydroxyls |

Molecular Dynamics Simulations for Analyzing Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net Starting from the best-docked pose obtained from docking simulations, an MD simulation would place the this compound-protein complex in a simulated physiological environment (e.g., a water box with ions).

The simulation calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. The resulting trajectory provides insights into the stability of the complex. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. MD simulations can confirm whether the initial binding pose is stable and whether key interactions, like hydrogen bonds, are maintained over time. researchgate.net This method is computationally intensive but provides a more accurate assessment of the binding stability than docking alone.

In Silico Prediction of Bioactivity and Pharmacokinetic Parameters

In silico tools are widely used to predict the bioactivity and pharmacokinetic properties of drug candidates early in the discovery process. acs.org For this compound, various computational models can predict its likely biological activities (e.g., antibacterial, anticancer, enzyme inhibition) based on its structural similarity to compounds with known activities.

Furthermore, pharmacokinetic parameters, which describe the disposition of a compound in the body, can be estimated. These predictions typically rely on models built from large datasets of experimental results. While excluding toxicity-related ADME (Absorption, Distribution, Metabolism, Excretion) properties, key parameters like oral bioavailability, membrane permeability, and metabolic stability can be assessed. For example, properties like the Polar Surface Area (PSA) and the logarithm of the partition coefficient (logP) are calculated to predict absorption and permeability. Studies on related salicylamide (B354443) analogs have shown that substitutions, such as a 5-bromo group, can retain potency while improving drug-like properties like microsomal stability and permeability. upenn.edunih.gov

Table 3: Predicted Pharmacokinetic and Bioactivity Parameters for this compound (Note: These values are illustrative predictions based on computational models for structurally related compounds.)

| Parameter | Predicted Value | Acceptable Range for Drug-Likeness | Significance |

| Molecular Weight | 232.03 g/mol | < 500 | Adherence to Lipinski's Rule of Five |

| logP (Octanol/Water) | 1.95 | < 5 | Lipophilicity and permeability |

| Polar Surface Area (PSA) | 86.4 Ų | < 140 Ų | Membrane permeability and oral bioavailability |

| Human Oral Absorption | High (e.g., >80%) | High | Prediction of absorption after oral intake |

| Bioactivity Score (GPCR Ligand) | -0.50 | -5.0 to 0.0 | Likelihood of targeting G-protein coupled receptors |

| Bioactivity Score (Enzyme Inhibitor) | 0.25 | > 0.0 | Likelihood of acting as an enzyme inhibitor |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net If a series of benzamide analogs, including this compound, were synthesized and tested against a specific biological target, a QSAR model could be developed.

The process involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in the series. Statistical methods, such as multilinear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity (e.g., IC₅₀ values). researchgate.netresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For instance, a 3D-QSAR study might generate contour maps highlighting regions where bulky groups or electronegative atoms would increase or decrease activity, providing direct guidance for structural modifications. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Bromo 2,5 Dihydroxybenzamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula from the measured exact mass.

For 4-Bromo-2,5-dihydroxybenzamide, with the molecular formula C₇H₆BrNO₃, HRMS provides definitive evidence of its composition. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a hallmark signature for a monobrominated compound. Techniques such as electrospray ionization (ESI) are commonly employed for such analyses. mdpi.comtandfonline.com

| Property | Value |

| Molecular Formula | C₇H₆BrNO₃ |

| Monoisotopic Mass (for ⁷⁹Br) | 230.9531 Da |

| Monoisotopic Mass (for ⁸¹Br) | 232.9511 Da |

| Expected HRMS Peak | [M+H]⁺ |

| Calculated m/z for C₇H₇⁷⁹BrNO₃⁺ | 231.9604 |

| Calculated m/z for C₇H₇⁸¹BrNO₃⁺ | 233.9583 |

This table presents the theoretical exact mass values for the two major isotopic forms of this compound. HRMS analysis would aim to detect these [M+H]⁺ ions, and a match within a narrow mass tolerance (e.g., ± 5 ppm) confirms the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atom-by-atom connectivity of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments are used to assemble the complete structural puzzle.

The analysis of this compound can be understood by first considering the spectra of its parent, 2,5-dihydroxybenzamide (B1214205) (gentisamide), for which detailed NMR data has been published. srce.hrresearchgate.net The introduction of a bromine atom at the C-4 position introduces predictable changes to the spectra.

¹H NMR: In the proton NMR spectrum, the hydrogen atom at the C-4 position of the parent compound is absent in the brominated derivative. This simplifies the aromatic region. The signals for the remaining aromatic protons, H-3 and H-6, which appear as doublets of doublets in gentisamide, would simplify to doublets due to the removal of one coupling partner. The chemical shifts of these protons would also be affected by the electron-withdrawing nature of the bromine atom.

¹³C NMR: In the carbon NMR spectrum, the most significant change is the chemical shift of the carbon atom directly bonded to the bromine (C-4), which would appear at approximately 110-115 ppm. The shifts of the adjacent carbons (C-3 and C-5) are also influenced.

2D NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the H-3 and H-6 protons is absent. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for assigning the quaternary (non-protonated) carbons by showing correlations between protons and carbons that are two or three bonds away. For instance, the H-3 proton would show a correlation to the C-1, C-2, C-4, and C-5 carbons, definitively placing the bromine atom at the C-4 position. researchgate.net

| Position | ¹H Chemical Shift (δ ppm) - Gentisamide srce.hrresearchgate.net | Predicted ¹H Chemical Shift (δ ppm) - this compound | ¹³C Chemical Shift (δ ppm) - Gentisamide srce.hrresearchgate.net | Predicted ¹³C Chemical Shift (δ ppm) - this compound |

| 1 | - | - | 114.3 | ~115 |

| 2 | - | - | 150.9 | ~150 |

| 3 | 7.21 (dd) | ~7.4 (d) | 119.3 | ~122 |

| 4 | 6.90 (dd) | - | 117.8 | ~112 |

| 5 | - | - | 148.1 | ~147 |

| 6 | 7.42 (d) | ~7.6 (d) | 116.7 | ~118 |

| C=O | - | - | 172.5 | ~172 |

| OH | 11.7 (2-OH), 9.0 (5-OH) | ~11.8 (2-OH), ~9.2 (5-OH) | - | - |

| NH₂ | 8.2, 7.8 | ~8.3, ~7.9 | - | - |

This table compares the published NMR data for gentisamide (in DMSO-d₆) with the predicted values for this compound. srce.hrresearchgate.net The predictions are based on established substituent effects.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The spectrum for this compound is expected to be very similar to that of its parent compound, gentisamide, in the functional group region. researchgate.net Key absorption bands include broad O-H stretches for the two phenolic hydroxyl groups, N-H stretches for the primary amide, and a strong C=O stretch for the amide carbonyl group. The primary difference would be found in the fingerprint region (below 1500 cm⁻¹), where the C-Br stretching vibration would appear.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) researchgate.net |

| Phenolic O-H | Stretch, H-bonded | 3400 - 3200 (broad) |

| Amide N-H | Stretch | 3350 - 3150 (two bands) |

| Amide C=O | Stretch (Amide I) | ~1665 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| Phenolic C-O | Stretch | 1290 - 1180 |

| C-Br | Stretch | 680 - 550 |

This table summarizes the expected characteristic infrared absorption bands for this compound based on data from related structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzamide (B126) ring with its hydroxyl and amide substituents contains a chromophore that absorbs in the UV region. The two hydroxyl groups and the bromine atom act as auxochromes, modifying the absorption maxima (λₘₐₓ) and intensity. Compared to gentisamide, the introduction of the bromine atom at the C-4 position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λₘₐₓ values due to its electron-donating resonance effect and ability to extend the conjugation.

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing the purity of non-volatile compounds like this compound. A reverse-phase (RP) method is typically employed. For the isomeric compound 4-bromo-3,5-dihydroxybenzamide (B79672), a successful separation uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com A similar system would be effective for this compound. Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected by a UV detector set to an absorption maximum of the compound.

| Parameter | Example HPLC Condition sielc.com |

| Column | C18 (Reverse Phase) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) |

| Detection | UV Spectrophotometry |

This table outlines typical starting conditions for developing an HPLC purity analysis method for this compound, based on a published method for a close isomer. sielc.com

Gas Chromatography (GC): While less common for polar, non-volatile compounds, GC can be used if the compound is first derivatized to increase its volatility and thermal stability. For example, the phenolic hydroxyl groups can be silylated. A more powerful application is Gas Chromatography-Mass Spectrometry (GC-MS), which couples the separation power of GC with the identification capabilities of MS. This is particularly useful for analyzing complex reaction mixtures and identifying trace impurities. thermofisher.comshimadzu.com The analysis of brominated compounds by GC-MS is a well-established technique, often utilizing a low-polarity column (e.g., 5% phenyl polysiloxane) and electron ionization (EI) source, which would clearly show the characteristic bromine isotope pattern in the mass spectrum of the analyte. thermofisher.com

Future Research Directions and Translational Perspectives for 4 Bromo 2,5 Dihydroxybenzamide

Exploration of Synergistic Effects in Combination Research Strategies with 4-Bromo-2,5-dihydroxybenzamide Analogues

Combination therapies are a cornerstone of treatment for complex diseases like cancer, aiming to enhance efficacy, overcome resistance, and reduce toxicity by targeting multiple pathways simultaneously. nih.gov Future research should explore the potential synergistic effects of this compound or its optimized analogues when combined with existing therapeutic agents. The presence of bromine can influence a molecule's properties, potentially leading to unique interaction profiles. ump.edu.pl

Initial studies would involve high-throughput screening of the compound in combination with a library of known drugs against relevant cell models. Computational models can also help predict promising combinations by analyzing structural similarities and differences, as well as induced gene expression changes. nih.gov

Potential combination strategies could include:

Combination with Chemotherapeutics: Assessing whether this compound can sensitize cancer cells to standard cytotoxic agents.

Combination with Targeted Therapies: Investigating synergy with inhibitors of specific signaling pathways (e.g., kinase inhibitors).

Combination with Radiotherapy: Benzamide (B126) analogues like nicotinamide (B372718) have been shown to act as radiosensitizers, suggesting a potential role for this compound in enhancing the effects of radiation treatment. tandfonline.comtandfonline.com

Any observed synergistic interactions would require detailed mechanistic studies to understand the underlying biology, which could involve complementary modes of action or the modulation of drug resistance pathways.

Table 2: Hypothetical Combination Strategies and Rationale

| Combination Partner | Disease Context | Potential Rationale for Synergy |

| Standard Chemotherapy | Cancer | Sensitization of cells to DNA damage or mitotic stress. |

| Kinase Inhibitors | Cancer | Dual blockade of parallel or downstream signaling pathways. |

| Ionizing Radiation | Cancer | Inhibition of DNA repair mechanisms or modulation of tumor hypoxia, similar to other benzamides. tandfonline.comtandfonline.com |

| Antimicrobials | Infectious Disease | Disruption of distinct bacterial processes (e.g., virulence and viability). plos.org |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Understanding Cellular Responses

To gain a comprehensive, unbiased view of the cellular effects of this compound, the integration of "omics" technologies is essential. These approaches provide a global snapshot of molecular changes within a cell upon compound treatment. nih.gov

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications (such as phosphorylation) following treatment. nih.gov This can reveal which signaling pathways are modulated by the compound. For instance, quantitative proteomics could identify up- or down-regulated proteins, providing clues to the cellular response, potential off-targets, or mechanisms of resistance. acs.org

Metabolomics: This technology analyzes the full spectrum of small-molecule metabolites in a cell. researchgate.net By comparing the metabolic profiles of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. nih.govmdpi.com This is a powerful method for elucidating a compound's mode of action, as metabolic shifts are often a direct consequence of target engagement. nih.gov

Integrating data from proteomics, metabolomics, and transcriptomics would provide a multi-layered understanding of the compound's biological impact, helping to build a detailed model of its mechanism of action and identify potential biomarkers of response. nih.gov

Investigation of Environmentally Benign and Sustainable Synthesis Approaches for this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. ispe.orgpfizer.com This involves designing chemical processes that minimize waste, reduce energy consumption, and use less hazardous substances. insightssuccessmagazine.cominstituteofsustainabilitystudies.com Future research should focus on developing sustainable and environmentally benign methods for synthesizing this compound and its analogues.

Key areas for investigation include:

Greener Bromination: Traditional bromination methods often use elemental bromine, which is hazardous. Alternative, greener approaches could involve using H₂O₂–HBr systems or N-bromosuccinimide (NBS) in aqueous media, which are more environmentally friendly. researchgate.net Mechanochemical methods, using ball-milling to conduct reactions in the absence of bulk solvents, also offer a sustainable alternative for aryl bromination. beilstein-journals.org

Catalytic Processes: Employing catalysts can improve reaction efficiency and reduce waste. pharmaceutical-technology.com For the amide bond formation, moving away from stoichiometric coupling reagents to catalytic methods would be beneficial.

Solvent Selection: Replacing traditional volatile organic solvents with safer, more sustainable alternatives like water, supercritical CO₂, or bio-based solvents is a core principle of green chemistry. insightssuccessmagazine.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. instituteofsustainabilitystudies.com A patent for a green synthesis of brominated aromatic hydrocarbons using hydrogen bromide, a copper nitrate (B79036) catalyst, and molecular oxygen as an oxidant highlights a potential direction for such improvements. google.com

By focusing on sustainability from the early stages of chemical development, the path to potential clinical translation can be made more efficient, cost-effective, and environmentally responsible. insightssuccessmagazine.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.